molecular formula C16H9NO2 B14745102 9H-Benzo[a]phenoxazin-9-one CAS No. 731-72-6

9H-Benzo[a]phenoxazin-9-one

Cat. No.: B14745102
CAS No.: 731-72-6
M. Wt: 247.25 g/mol
InChI Key: RMJRBXUMWKRUFR-UHFFFAOYSA-N
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Description

9H-Benzo[a]phenoxazin-9-one represents a significant heterocyclic compound with substantial research value across multiple scientific domains. This fused tricyclic structure incorporates both oxygen and nitrogen heteroatoms within its aromatic framework, creating electronic properties that researchers exploit in various applications. The compound's extended π-conjugated system enables unique photophysical characteristics that make it particularly valuable in materials science research, especially in the development of organic electronic devices and as a molecular scaffold for studying charge transfer phenomena . In biomedical research, this compound serves as a privileged structural motif in probe development, where its fluorescence properties can be manipulated through strategic chemical modifications. Researchers frequently functionalize the core structure to create biosensors and molecular probes for detecting various biological analytes. The compound's planar architecture facilitates intercalation and π-π stacking interactions with biological macromolecules, providing mechanisms for specific targeting and detection. These characteristics have established it as a valuable tool in analytical chemistry and biochemical assays where precise molecular recognition is essential. The synthetic versatility of this compound enables researchers to systematically modify its electronic properties through substitution patterns, allowing fine-tuning of its photophysical behavior for specific applications. This adaptability makes it particularly useful in the design of advanced materials with tailored characteristics for specialized research needs. As with all research chemicals, this compound is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or human use applications. Researchers should implement appropriate safety protocols when handling this compound in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

731-72-6

Molecular Formula

C16H9NO2

Molecular Weight

247.25 g/mol

IUPAC Name

benzo[a]phenoxazin-9-one

InChI

InChI=1S/C16H9NO2/c18-11-6-7-13-15(9-11)19-14-8-5-10-3-1-2-4-12(10)16(14)17-13/h1-9H

InChI Key

RMJRBXUMWKRUFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C4C=CC(=O)C=C4O3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 9h Benzo a Phenoxazin 9 One and Its Analogues

Established Synthetic Pathways for the 9H-Benzo[a]phenoxazin-9-one Scaffold

The construction of the this compound ring system is predominantly achieved through condensation reactions, careful precursor design, and increasingly, catalytic approaches.

Condensation Reactions in Benzo[a]phenoxazine Synthesis

Condensation reactions form the cornerstone of this compound synthesis. A prevalent method involves the acid-catalyzed condensation of a 5-(dialkylamino)-2-nitrosophenol derivative with a naphthol or a related naphthalene (B1677914) derivative. acs.orgnih.gov This reaction typically proceeds under reflux conditions in a suitable solvent like ethanol (B145695) or methanol (B129727), often with the addition of a strong acid such as hydrochloric acid. mdpi.comnih.gov The reaction mechanism involves the initial formation of an intermediate through the reaction of the nitrosophenol with the naphthylamine, followed by cyclization and dehydration to yield the final benzo[a]phenoxazine ring. nih.gov

The choice of reactants and reaction conditions can significantly influence the yield and purity of the final product. For instance, milder conditions, such as using acetic acid or a combination of acetic acid and sodium acetate, have been employed to improve yields in certain cases. nih.gov In some syntheses, trifluoroethanol has been utilized as both a mildly acidic and non-nucleophilic solvent and catalyst, leading to clean product formation in good yields. nih.gov

A variety of benzo[a]phenoxazine derivatives have been synthesized using this condensation strategy. For example, the reaction of 5-(dipropylamino)-2-nitrosophenol hydrochloride with N-substituted naphthylamine derivatives in refluxing methanol with hydrochloric acid affords the corresponding N-substituted benzo[a]phenoxazinium chlorides. mdpi.comnih.gov Similarly, hydroxylated benzo[a]phenoxazinium chlorides can be prepared by condensing 5-(dialkylamino)-2-nitrosophenols with hydroxyl-substituted naphthylamines. mdpi.com

Reactant 1Reactant 2ConditionsProductReference
5-(Dipropylamino)-2-nitrosophenol hydrochlorideN-(3-(Propylsulfonamido)propyl)naphthalen-1-amineMethanol, HCl, refluxN-Propyl-N-(5-((3-(propylsulfonamido)propyl)amino)-9H-benzo[a]phenoxazin-9-ylidene)propan-1-aminium chloride nih.gov
5-(Dipropylamino)-2-nitrosophenol hydrochlorideN-(3-(4-Methylphenylsulfonamido)propyl)naphthalen-1-amineMethanol, HCl, refluxN-(5-((3-(4-Methylphenylsulfonamido)propyl)amino)-9H-benzo[a]phenoxazin-9-ylidene)-N-propylpropan-1-aminium chloride nih.gov
5-(Propylamino)-2-nitrosophenol hydrochlorideN-(3-(Propylsulfonamido)propyl)naphthalen-1-amineMethanol, HCl, refluxN-(5-((3-(Propylsulfonamido)propyl)amino)-9H-benzo[a]phenoxazin-9-ylidene)propan-1-aminium chloride mdpi.comnih.gov
5-(Ethylamino)-4-methyl-2-nitrosophenol hydrochlorideN-(3-(Propylsulfonamido)propyl)naphthalen-1-amineMethanol, HCl, refluxN-(10-Methyl-5-((3-(propylsulfonamido)propyl)amino)-9H-benzo[a]phenoxazin-9-ylidene)ethanaminium chloride mdpi.comnih.gov
5-(Dipropylamino)-2-nitrosophenol5-(Propylamino)naphthalen-2-olEthanol, HClHydroxyl benzo[a]phenoxazinium chloride mdpi.com

Precursor Design and Elaboration in Benzo[a]phenoxazine Formation

Nitrosophenol hydrochlorides, key precursors, are typically prepared by the nitrosation of the corresponding 3-(dialkylamino)phenols with sodium nitrite (B80452) in an acidic medium under cold conditions. mdpi.commdpi.com The choice of the starting phenol (B47542) allows for the introduction of various substituents at different positions of the resulting benzo[a]phenoxazine ring.

The other crucial precursors are the naphthalene-based components. These can be N-alkylated or functionalized in other ways before the condensation reaction. For example, 5-aminonaphthalen-2-ol can be N-alkylated with alkyl bromides in ethanol to generate the required N-alkyl-5-aminonaphthalen-2-ol precursors. mdpi.com Similarly, N-substituted naphthylamine derivatives bearing sulfonamide groups can be prepared and then used in the condensation step to introduce these functionalities into the final molecule. mdpi.comnih.gov

The design of precursors also extends to creating polymerizable derivatives. For instance, Nile Blue derivatives with acrylic groups have been synthesized to allow for their covalent attachment into polymer matrices. google.com This involves reacting a basic Nile Blue derivative with a molecule containing an acrylate (B77674) group. google.com

Catalytic Approaches in Benzo[a]phenoxazine Annulation

While traditional methods often rely on stoichiometric amounts of acid, catalytic approaches are being explored to improve the efficiency and sustainability of benzo[a]phenoxazine synthesis. The use of weaker acids as catalysts, such as acetic acid, has been shown to be effective. nih.gov Furthermore, the solvent itself can act as a benign catalyst, as seen with trifluoroethanol. nih.gov

More advanced catalytic systems have also been reported for the synthesis of related phenazine (B1670421) structures, which could potentially be adapted for benzo[a]phenoxazine synthesis. For example, theophylline (B1681296) immobilized on superparamagnetic nanoparticles has been used as a catalyst for the four-component synthesis of poly-substituted benzo[a]pyrano-[2,3-c]phenazine derivatives. nih.gov Another example is the use of DABCO as a catalyst in a five-component domino reaction to synthesize benzo[a]pyrazolo[4′,3′:5,6]pyrano[2,3-c]phenazines. nih.gov These examples highlight the potential for developing more sophisticated catalytic systems for the annulation of the benzo[a]phenoxazine scaffold.

Strategies for Diversification and Functionalization of this compound Derivatives

The functionalization of the this compound core is essential for tuning its properties for specific applications. Key positions for modification include the C-5 and C-9 positions, which are typically occupied by amino groups.

Amination and Alkylation at Designated Positions (e.g., C-5, C-9)

The amino groups at the C-5 and C-9 positions are primary sites for diversification. These positions can be mono- or di-alkylated, and the nature of the alkyl groups can influence the compound's properties. For instance, the synthesis of benzo[a]phenoxazinium chlorides with varying N-alkyl groups at the 5- and 9-positions has been described. rsc.org

Alkylation is typically achieved through the selection of appropriately substituted precursors. For example, using 3-(dipropylamino)phenol versus 3-(propylamino)phenol (B1660760) as a starting material for the nitrosophenol precursor will result in a dipropylamino or a propylamino group at the 9-position of the final benzo[a]phenoxazine, respectively. mdpi.com Similarly, the amine at the C-5 position can be modified by using different N-substituted naphthylamine precursors. mdpi.comnih.gov

The introduction of specific amino-containing side chains is also a common strategy. For example, (3-aminopropyl)amino groups have been introduced at the 5-position to enhance biological activity. rsc.org

PositionModificationReagent/MethodResulting DerivativeReference
C-9DialkylationUse of 3-(dialkylamino)phenol precursor9-Dialkylamino-9H-benzo[a]phenoxazin-9-one mdpi.comnih.gov
C-5AminationCondensation with N-substituted naphthylamine5-Amino-substituted-9H-benzo[a]phenoxazin-9-one rsc.org
C-5AlkylationUse of N-alkylated naphthylamine precursor5-Alkylamino-9H-benzo[a]phenoxazin-9-one nih.govnih.gov

Introduction of Sulfonamide, Hydroxyl, and Other Functional Groups

Beyond simple alkylation, a variety of other functional groups can be introduced to the this compound scaffold to impart specific properties.

Sulfonamide Groups: The incorporation of sulfonamide moieties has been shown to be a valuable strategy for developing new fluorescent probes. mdpi.comnih.govnih.gov These groups are typically introduced at the 5-amino position by using a naphthylamine precursor that has been pre-functionalized with a sulfonamide group. mdpi.comnih.gov The nature of the substituent on the sulfonamide can be varied, for example, by using different sulfonyl chlorides in the precursor synthesis. nih.gov

Hydroxyl Groups: Hydroxyl groups can be introduced into the benzo[a]phenoxazine structure, for instance at the 2-position, by using a hydroxyl-substituted naphthol in the initial condensation reaction. mdpi.com The presence of a hydroxyl group can influence the photophysical properties and biological activity of the resulting compounds. mdpi.com

Other Functional Groups: A range of other functional groups have been incorporated into the this compound framework. For example, a guanidinium (B1211019) group has been attached to the 5-amino group to increase the positive charge and enhance activity against Gram-negative bacteria. nih.gov Electron-donating or electron-withdrawing groups can be introduced at various positions on the benzene (B151609) ring to modulate the electronic and photophysical properties. nih.gov The introduction of a cyano group at the C-6 position has also been reported. tcichemicals.com

Functional GroupPosition of IntroductionMethodPrecursorReference
SulfonamideC-5Condensation with functionalized naphthylamineN-(Aryl/alkylsulfonyl)-N'-substituted naphthalenediamine mdpi.comnih.govnih.gov
HydroxylC-2Condensation with hydroxylated naphthol5-Amino-naphthalen-2-ol mdpi.com
GuanidiniumC-5 amino groupFurther derivatization- nih.gov
CyanoC-6-- tcichemicals.com
NitroBenzene ringUse of substituted precursorNitro-derivatized naphthylamine nih.gov
AcetamidoBenzene ringUse of substituted precursorAcetamido-derivatized naphthylamine nih.gov

Regioselective Synthesis and Structural Control in Derivatization

The ability to control the position of functional groups on the this compound scaffold is crucial for tuning its chemical and photophysical properties. Regioselective synthesis ensures that substituents are introduced at specific sites, enabling precise structural control over the final derivatives. A primary method for achieving this involves the acid-catalyzed condensation of a substituted 1,2-naphthoquinone (B1664529) or a related precursor with a substituted aminophenol.

A common and effective strategy for synthesizing benzo[a]phenoxazine derivatives involves the reaction of nitrosophenol hydrochlorides with N-substituted naphthylamine derivatives. mdpi.com For instance, new benzo[a]phenoxazinium chlorides featuring sulfonamide groups specifically at the 5-amino-position have been synthesized. mdpi.com The general procedure for these syntheses involves adding concentrated hydrochloric acid to a solution of the appropriate nitrosophenol hydrochloride in methanol, followed by the addition of an N-substituted naphthylamine derivative and refluxing the solution. mdpi.com This approach allows for the controlled introduction of various substituents at both the 5 and 9 positions of the polycyclic system. mdpi.com

Similarly, hydroxyl benzo[a]phenoxazinium chlorides with N-(di)propyl or N-isopropyl groups at the 5 and 9 positions have been prepared. mdpi.com The synthesis starts with the preparation of nitrosophenol hydrochloride precursors through the nitrosation of compounds like 3-(dipropylamino)phenol or 3-(propylamino)phenol. mdpi.com The other required precursor, a substituted naphthylamine, can be prepared by N-alkylating 5-aminonaphthalen-2-ol. mdpi.com The careful selection of these precursors dictates the final substitution pattern of the benzo[a]phenoxazine core.

The synthesis of Nile Red analogues, which are substituted 9-diethylaminobenzo[a]phenoxazin-5-ones, further illustrates these principles. researchgate.net Synthetic approaches starting from 1-naphthols or 1,3-naphthalenediols allow for the creation of a toolkit of derivatives where substituents with distinct electronic characters can be judiciously introduced at specific positions to fine-tune spectroscopic features. researchgate.net

The table below summarizes various strategies for the regioselective synthesis of benzo[a]phenoxazine derivatives.

Precursor 1Precursor 2Key Reagents/ConditionsResulting Substitution Pattern
Nitrosophenol hydrochlorideN-substituted naphthylamine derivativeMethanol, concentrated HCl, refluxControlled substitution, e.g., sulfonamide group at 5-amino-position mdpi.com
3-(dipropylamino)phenol (to form nitrosophenol)N-alkylated 5-aminonaphthalen-2-olSodium nitrite, HCl for nitrosation; subsequent condensation(Di)propyl or isopropyl groups at the amines of the 5 and 9 positions mdpi.com
1-Naphthols or 1,3-naphthalenediolsSubstituted aminophenolsAcid-catalyzed condensationMonosubstituted Nile Red derivatives (9-diethylbenzo[a]phenoxazin-5-ones) researchgate.net

Advanced Synthetic Techniques for Novel Benzo[a]phenoxazine Conjugates

Beyond simple derivatization, advanced synthetic techniques are employed to create novel conjugates of benzo[a]phenoxazines, linking them to other molecules or polymer backbones to generate materials with unique functionalities. These methods often involve multi-step syntheses or specialized catalytic reactions.

One advanced approach is the modification of the heterocyclic core itself. Researchers have successfully replaced the oxygen atom in a 5-(ethylamino)-9-diethylaminobenzo[a]phenoxazinium chloride with sulfur and selenium, yielding the corresponding thiazinium and selenazinium analogues. nih.gov This fundamental alteration of the core structure, creating chalcogen analogues, significantly impacts the photodynamic properties of the molecule. nih.gov

Another sophisticated technique involves creating complex conjugates for specific biological targeting. For example, a benzo[a]phenoxazine derivative, SSJ-183, was synthesized by reacting the nitrate (B79036) salt of a precursor with 4-aminopyridine (B3432731) in refluxing ethanol. nih.gov This method attaches a 4-aminopyridine moiety to the core, creating a novel and stable compound with potential therapeutic applications. nih.gov Further derivatization can be achieved by treating the resulting benzo[a]phenoxazine with alkyl halides in acetonitrile (B52724) to prepare corresponding quaternary salts. nih.gov Similarly, a methacrylamide (B166291) group has been attached to the 5-position of the Nile Blue scaffold, a related benzo[a]phenoxazin-7-ium compound, to create a new dye for polymerization applications. nih.gov

Transition metal-catalyzed polymerization represents a frontier in creating advanced benzo[a]phenoxazine materials. Donor-acceptor conjugated polymers have been synthesized using phenoxazine (B87303) and diketopyrrolopyrrole units via a Pd-catalyzed direct (hetero)arylation polycondensation. researchgate.net This technique, which relies on C-H bond activation, is a powerful method for producing high-molecular-weight conjugated polymers for applications in organic electronics. researchgate.net

The table below highlights some advanced synthetic techniques used for creating novel benzo[a]phenoxazine conjugates.

TechniqueDescriptionExample Product
Heteroatom ReplacementThe oxygen atom in the phenoxazine ring is replaced with another chalcogen like sulfur or selenium. nih.govBenzo[a]phenothiazinium and benzo[a]phenoselenazinium salts nih.gov
Moiety ConjugationA specific functional group, such as a pyridine (B92270) derivative, is attached to the benzo[a]phenoxazine core via nucleophilic substitution. nih.govSSJ-183, a benzo[a]phenoxazine with a 4-aminopyridine group nih.gov
PolymerizationPd-catalyzed direct (hetero)arylation polycondensation is used to create conjugated copolymers containing phenoxazine units. researchgate.netPhenoxazine and diketopyrrolopyrrole based donor-acceptor conjugated copolymers researchgate.net
Functional Monomer SynthesisA polymerizable group, like methacrylamide, is attached to the core structure to create a functional monomer. nih.gov9-(Diethylamino)-benzo(a)phenoxazin-7-ium-5-N-methacrylamide nih.gov

Advanced Spectroscopic and Photophysical Investigations of 9h Benzo a Phenoxazin 9 One Derivatives

Near-Infrared (NIR) Absorption and Emission Characteristics of Benzo[a]phenoxazines

Derivatives of 9H-Benzo[a]phenoxazin-9-one are notable for their strong absorption and emission in the near-infrared (NIR) region of the electromagnetic spectrum. mdpi.com This characteristic is of significant interest for various applications, particularly in biological imaging, as NIR light can penetrate tissues more deeply and minimizes background autofluorescence from biological samples. mdpi.com The specific absorption (λabs) and emission (λemi) wavelengths are influenced by the molecular structure, particularly the substituents on the benzo[a]phenoxazine core.

For instance, a series of benzo[a]phenoxazinium chlorides functionalized with sulfonamide groups demonstrated absorption maxima ranging from 624 to 641 nm and emission maxima from 643 to 671 nm in ethanol (B145695). mdpi.com A clear distinction was observed between derivatives with di-alkylation at the 9-position and those with mono-alkylation at the same position. The di-alkylated compounds exhibited a bathochromic shift (a shift to longer wavelengths) in both their absorption and emission spectra compared to their mono-alkylated counterparts. mdpi.com

Similarly, hydroxylated benzo[a]phenoxazinium chlorides have been synthesized and shown to have significant fluorescence emission at wavelengths up to 683 nm in ethanol and water. mdpi.com The photophysical properties of these compounds, including their absorption and emission wavelengths, are also dependent on the nature of the alkyl groups at the 5 and 9 positions of the phenoxazine (B87303) ring system. mdpi.com

The strategic design of benzo[a]phenoxazine derivatives can lead to substantial shifts in their optical properties. For example, the development of benzo[c]phenoxazine (BCP) derivatives, which effectively elongate the conjugated π network, has resulted in significant bathochromic shifts of over 100 nm compared to the benzo[a]phenoxazine (BAP) fluorophore. researchgate.net This structural modification allows for the fine-tuning of absorption and emission maxima further into the NIR region. researchgate.net

The following table summarizes the near-infrared absorption and emission characteristics of selected benzo[a]phenoxazinium chloride derivatives in ethanol.

Compoundλabs (nm)λemi (nm)Stokes Shift (nm)
3a 63866931
3b 64167130
3c 63967031
3d 62464319
3e 63164615
3f 62564318
Data for compounds 3a-f sourced from a study on benzo[a]phenoxazinium chlorides functionalized with sulfonamide groups. mdpi.com

Quantitative Analysis of Fluorescence Quantum Yields and Molar Absorption Coefficients

The efficiency of the fluorescence process in this compound derivatives is quantified by the fluorescence quantum yield (ΦF), while the molar absorption coefficient (ε) measures the molecule's ability to absorb light at a specific wavelength. Both are critical parameters for evaluating the suitability of these compounds as fluorescent probes. mdpi.com

Studies on various benzo[a]phenoxazinium chlorides have revealed a wide range of fluorescence quantum yields, which are highly dependent on the molecular structure and the solvent environment. For a series of sulfonamide-functionalized derivatives, the quantum yields in ethanol ranged from 0.15 to 0.55. mdpi.com A notable trend was the decrease in quantum yield for compounds with two propyl groups at the 9-position compared to those with a single alkyl group at the same position. mdpi.com

In another study, new hydroxyl benzo[a]phenoxazinium chlorides exhibited fluorescence quantum yields of up to 0.59. mdpi.com The molar absorption coefficients for these compounds are generally high, indicating efficient light absorption. For example, the logarithm of the molar extinction coefficient (log ε) for some derivatives can reach values around 5.0, signifying strong absorption.

The following table presents the fluorescence quantum yields and molar absorption coefficients for a selection of benzo[a]phenoxazinium chloride derivatives in ethanol.

Compoundlog εΦF
3a 5.010.17
3b 4.980.15
3c 4.960.15
3d 4.950.55
3e 4.940.33
3f 4.950.35
Data for compounds 3a-f sourced from a study on benzo[a]phenoxazinium chlorides functionalized with sulfonamide groups. The relative fluorescence quantum yields (ΦF) were determined using Oxazine 1 as a standard (ΦF = 0.11 in ethanol) with excitation at 590 nm. mdpi.commdpi.com

Photostability Profiles of Benzo[a]phenoxazinium Chlorides

Photostability, the ability of a fluorophore to resist photochemical degradation upon exposure to light, is a crucial characteristic for fluorescent probes, especially in applications requiring long-term or high-intensity illumination. Preliminary studies on the photostability of a series of functionalized benzo[a]phenoxazinium chlorides have been conducted in both ethanol and water at a physiological pH of 7.4. sciforum.net

These compounds generally exhibited good to excellent photostability in ethanol when irradiated at 419 nm and 350 nm. sciforum.net For instance, after two hours of irradiation at 419 nm in ethanol, the remaining absorption for some derivatives was equal to or greater than 93%. sciforum.net Even after a prolonged period of seven hours, the photostability of certain compounds remained high, with one derivative showing approximately 96% of its absorption remaining. sciforum.net

In aqueous media at physiological pH, the photostability of these fluorophores was observed to decrease. sciforum.net After two hours of irradiation, the remaining absorption values ranged from 44% to 79%. sciforum.net The photostability was also found to be dependent on the irradiation wavelength, with lower photofading values observed at 350 nm compared to 419 nm for some compounds in ethanol. sciforum.net

The following table provides a summary of the remaining absorption of selected benzo[a]phenoxazinium chlorides after 7 hours of irradiation in ethanol and water.

CompoundRemaining Absorption in Ethanol (%)Remaining Absorption in Water (pH 7.4) (%)
1a ~70~48
1b ~65~75
1c ~75~60
1d ~96~55
1e ~62~70
1f ~80~23
Data for compounds 1a-f sourced from preliminary photostability studies of benzo[a]phenoxazinium chlorides irradiated at 419 nm. sciforum.net

Solvent Effects and Acid-Base Equilibria on Benzo[a]phenoxazine Photophysics in Aqueous Media

The photophysical properties of benzo[a]phenoxazine derivatives can be significantly influenced by the solvent environment, particularly in aqueous media where factors such as polarity and pH play a crucial role. Studies have shown that variations in solvent can lead to differences in absorption and emission maxima, as well as fluorescence quantum yields. mdpi.com For example, the formation of H-aggregates in water has been observed for some benzo[a]phenoxazine derivatives, which can lead to a blue shift in the absorption band and a very low fluorescence quantum yield. nih.gov The extent of this dimerization is controlled by the substituents present on the benzo[a]phenoxazine core. nih.gov

Furthermore, the acid-base equilibria of these compounds are important, especially for their potential application as pH sensors. Several benzo[a]phenoxazine derivatives containing substituted N-aromatic groups have been evaluated for their pH-dependent absorption and emission properties. acs.orgnih.gov Those with an electron-withdrawing aromatic group attached to the imino nitrogen have shown promise as near-infrared pH sensors. acs.orgnih.gov

Three water-soluble pH probes based on benzo[a]phenoxazine with different pyridinium structures have been designed and synthesized, exhibiting reversible pH-dependent emissions in the 625–850 nm range. acs.orgnih.gov These probes displayed significant fluorescence enhancement (8.2 to 40.1 times) with calculated pKa values of 2.7, 5.8, and 7.1, respectively. acs.orgnih.gov A composite probe containing these three benzo[a]phenoxazines demonstrated a linear relationship between pH and emission over a wide range from pH 1.9 to 8.0. acs.orgnih.gov

Spectroscopic Probing of Molecular Interactions with Biological Substrates

The unique spectroscopic properties of this compound derivatives make them valuable tools for probing molecular interactions with various biological substrates. Their fluorescence characteristics, in particular, can be sensitive to the local environment, allowing for the study of binding events and the characterization of biological structures.

For example, certain benzo[a]phenoxazinium chlorides have been employed as fluorescent probes for the specific staining of cellular organelles. nih.gov Fluorescence microscopy studies using Saccharomyces cerevisiae as a model eukaryotic system have shown that these dyes can act as efficient and site-specific probes for the vacuole membrane. nih.gov Some compounds have demonstrated the ability to simultaneously stain both the vacuole membrane and the perinuclear membrane of the endoplasmic reticulum. nih.gov

The interaction of these dyes with DNA has also been investigated. Spectroscopic studies have indicated that benzo[a]phenoxazinium dyes can strongly interact with DNA. researchgate.net Furthermore, molecular docking studies have been performed to understand the interactions of these compounds with specific protein targets. For instance, the human membrane protein oxidosqualene cyclase has been identified as a potential target, with active compounds showing favorable accommodation in the enzyme's active sites. nih.gov These findings highlight the potential of benzo[a]phenoxazine derivatives as tools for studying biological systems at the molecular level. nih.gov

Computational Chemistry and Theoretical Studies on 9h Benzo a Phenoxazin 9 One

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic structure of a molecule is fundamental to its reactivity, stability, and photophysical properties. researchgate.net Theoretical methods, particularly Density Functional Theory (DFT), are employed to calculate the geometric and electronic properties of phenoxazine (B87303) derivatives. nih.gov A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital lacking electrons and can act as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and optical properties. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited.

For 9H-Benzo[a]phenoxazin-9-one and its derivatives, the distribution and energy levels of HOMO and LUMO orbitals are used to predict the most reactive regions of the compound. researchgate.net For instance, in related phenoxazine structures, the introduction of electron-donating or electron-withdrawing substituent groups can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's electronic and photophysical properties. nih.gov An electron-donating group tends to raise the HOMO energy level, while an electron-withdrawing group typically lowers the LUMO energy, both of which can lead to a reduction in the HOMO-LUMO gap. nih.gov

Quantum chemical calculations provide values for several key descriptors derived from HOMO and LUMO energies, which help in quantitatively assessing the molecule's reactivity.

Table 1: Key Quantum Chemical Descriptors from HOMO-LUMO Analysis

Descriptor Symbol Formula Significance
HOMO Energy EHOMO - Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy ELUMO - Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap ΔE ELUMO - EHOMO Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. researchgate.net
Ionization Potential I -EHOMO The minimum energy required to remove an electron from the molecule.
Electron Affinity A -ELUMO The energy released when an electron is added to the molecule. researchgate.net
Electronegativity χ -(EHOMO + ELUMO)/2 Measures the power of a molecule to attract electrons. researchgate.net
Chemical Hardness η (ELUMO - EHOMO)/2 Measures the resistance to change in electron distribution or charge transfer. researchgate.net
Chemical Softness S 1/(2η) The reciprocal of hardness; indicates a higher reactivity. researchgate.net

This table is generated based on established principles of Density Functional Reactivity Theory. researchgate.netresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a benzo[a]phenoxazine derivative) when bound to a second molecule (a receptor or target, typically a protein or enzyme). nih.gov This method is instrumental in drug discovery for understanding ligand-target interactions and for predicting the binding affinity of a compound within the active site of a biological target. researchgate.net

For benzo[a]phenoxazine compounds, which are investigated for various pharmacological activities including anticancer and antifungal effects, molecular docking helps to elucidate their mechanism of action. nih.govmdpi.com For example, studies on benzo[a]phenoxazine derivatives have shown that these compounds can target lysosomes in cancer cells. nih.govnih.gov Docking simulations can model the interactions between these compounds and key proteins involved in cancer pathways or lysosomal function.

The process involves placing the ligand in the binding site of the protein and calculating the binding energy for different conformations. The results can reveal crucial interactions, such as hydrogen bonds and pi-pi stacking, that stabilize the ligand-protein complex. researchgate.net

Table 2: Examples of Molecular Docking Studies on Phenoxazine Derivatives

Derivative Class Biological Target Purpose of Study Key Findings Reference
Phenylamino quinazolinones Tyrosinase To identify potential tyrosinase inhibitors for hyperpigmentation disorders. Derivatives showed proper fitting within the enzyme's active site, with interactions stabilized by pi-pi stacking. researchgate.net
Benzo[a]phenoxazines Proteins in cancer cells To investigate anticancer activity. Compounds accumulate in lysosomes, suggesting interaction with lysosomal components leading to cell death. nih.govnih.gov

Structure-Based Virtual Screening Approaches for Benzo[a]phenoxazine Derivatives

Structure-based virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein with a known 3D structure. researchgate.net This approach leverages molecular docking to evaluate and rank compounds from a virtual library based on their predicted binding affinity and interaction with the target's active site.

For the benzo[a]phenoxazine scaffold, virtual screening can be employed to design and identify new derivatives with potentially enhanced biological activity. researchgate.net The process starts with the known three-dimensional structure of a biological target implicated in a disease. A large database of virtual compounds, which can include various substituted benzo[a]phenoxazine derivatives, is then computationally docked into the target's binding site. The compounds are scored and ranked, and the top-scoring "hits" are selected for further experimental testing. This method significantly accelerates the initial phase of drug discovery by prioritizing compounds that are more likely to be active, thereby saving time and resources. nih.gov

In Silico Predictions of Biological Activity and Mechanistic Insights

In silico prediction has become an indispensable part of modern drug discovery, allowing researchers to evaluate the potential of chemical compounds at the very early stages of research. nih.gov These computational tools can predict a wide range of properties, including biological activities, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADMET), and potential toxicity. nih.gov

For benzo[a]phenoxazine derivatives, in silico models are used to predict their therapeutic potential and to gain mechanistic insights. Quantitative Structure-Activity Relationship (QSAR) is a key in silico method that correlates the chemical structure of compounds with their biological activity. nih.gov By developing QSAR models, researchers can predict the activity of newly designed benzo[a]phenoxazine derivatives before they are synthesized. For instance, QSAR models have been successfully used to predict the potency of designer benzodiazepines, a related class of heterocyclic compounds. nih.gov

Studies on benzo[a]phenoxazines have utilized these predictive tools to assess their potential as anticancer and antifungal agents. nih.govmdpi.comrsc.org For example, in silico predictions for several benzo[a]phenoxazine derivatives showed they were selective for cancer cells and acted by inducing lysosomal membrane permeabilization. nih.gov These predictions help to understand the mechanism of action, suggesting that the lysosome is a primary target for this class of compounds. nih.govnih.gov

Table 3: In Silico Predictions for Benzo[a]phenoxazine Derivatives

Predicted Property Method Application Insights Gained References
Biological Activity (Anticancer) QSAR, Molecular Modeling Screening of new benzo[a]phenoxazine derivatives against cancer cell lines. Identified compounds with high selectivity for cancer cells, targeting lysosomes. nih.govnih.gov
Biological Activity (Antifungal) Microdilution method, Fluorescence microscopy Evaluation of derivatives against Saccharomyces cerevisiae. All tested compounds revealed antifungal activity; some showed promise as fluorescent probes for cellular imaging. rsc.org
Kinase Inhibition Molinspiration Software Prediction of activity against various enzyme classes. Nicotinic acid and amide derivatives of other heterocyclic systems showed potential as kinase inhibitors. nih.gov

Mechanistic Investigations of Biological Activities of 9h Benzo a Phenoxazin 9 One Derivatives

Antitumor Mechanisms of Action

Derivatives of 9H-benzo[a]phenoxazin-9-one have emerged as promising candidates for cancer therapy due to their targeted effects on cancer cells. nih.govresearchgate.net Extensive studies have begun to map out the pathways through which these compounds induce cancer cell death.

Lysosomal Dysfunction and Lysosomal Membrane Permeabilization (LMP) Induction

A primary mechanism of action for several this compound derivatives is the induction of lysosomal dysfunction. nih.govresearchgate.netnih.gov Compounds such as C9, A36, and A42, as well as the lead compound BaP1, have been shown to accumulate in the lysosomes of cancer cells. nih.govsciforum.netnih.gov This accumulation leads to lysosomal membrane permeabilization (LMP), a process that releases the contents of the lysosome into the cytoplasm, ultimately triggering cell death. nih.govnih.govnih.gov The induction of LMP is considered a key event in the anticancer activity of these compounds, making them promising candidates as LMP inducers for cancer therapy. nih.govresearchgate.netnih.gov This targeted attack on the lysosomes of cancer cells is a significant area of ongoing research. researchgate.netnih.gov

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Pathways

The antitumor activity of this compound derivatives is also closely linked to the generation of reactive oxygen species (ROS) and the induction of oxidative stress. nih.govnih.govnih.gov Studies have demonstrated that treatment with these compounds leads to an increase in intracellular ROS levels. nih.govnih.gov This surge in ROS is believed to be associated with the damage to the lysosomal membrane and the subsequent permeabilization. nih.gov The resulting oxidative stress contributes to the apoptotic cell death observed in cancer cells treated with these derivatives. nih.gov Some benzo[a]phenoxazinium derivatives have also been investigated as photosensitizers in photodynamic therapy, where they generate ROS upon photoactivation to induce cytotoxicity in cancer cells. mdpi.com

Inhibition of Cell Proliferation, Survival, and Migration in Cancer Models

Consistent with their cytotoxic effects, this compound derivatives have been shown to effectively inhibit key processes involved in tumor progression. In various cancer cell line models, including colorectal (RKO) and breast cancer (MCF7), these compounds significantly reduce cell proliferation, survival, and migration. nih.govresearchgate.netnih.gov For instance, wound healing assays have demonstrated the ability of these compounds to impede the migration of cancer cells. nih.gov The inhibition of these fundamental cellular processes underscores the potential of these derivatives to not only kill existing cancer cells but also to prevent the spread and growth of tumors. nih.gov

Selective Cytotoxicity Towards Malignant Cell Lines

A crucial aspect of an effective anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Several this compound derivatives have demonstrated this desirable characteristic. nih.govresearchgate.netnih.gov Studies comparing the effects of compounds like C9, A36, and A42 on cancer cell lines (e.g., RKO and MCF7) versus non-neoplastic cell lines (e.g., BJ-5ta and NCM460) have revealed a significant selectivity for the malignant cells. nih.gov This selectivity is quantified by the selectivity index, which is the ratio of the IC50 value in the non-neoplastic cell line to that in the cancer cell line. nih.gov For example, one derivative, PS5, was found to be particularly selective towards 4T1 cancer cells and almost non-phototoxic to non-cancerous NIH-3T3 cells. doaj.org This selective cytotoxicity minimizes potential side effects, a major goal in the development of new cancer therapies. sciforum.net

Antifungal Mechanisms of Action

In addition to their antitumor properties, this compound derivatives have also shown promise as antifungal agents. researchgate.netrsc.orgmdpi.com Their mechanism of action in fungal cells shares some similarities with their effects on cancer cells, particularly concerning membrane permeabilization.

Vacuolar Membrane and Endoplasmic Reticulum Staining and Permeabilization

In the eukaryotic model organism Saccharomyces cerevisiae, this compound derivatives have been observed to act as fluorescent probes that specifically stain cellular organelles. researchgate.netrsc.orgnih.govnih.gov At lower concentrations, compounds like BaP1 accumulate in and stain the vacuolar membrane and the endoplasmic reticulum. researchgate.net As the concentration increases, these derivatives can also stain lipid droplets. researchgate.net

Crucially, at higher, growth-inhibiting concentrations, these compounds induce vacuolar membrane permeabilization. researchgate.net This disruption of the vacuolar membrane is a key event in the antifungal activity, leading to a regulated cell death process. researchgate.net This process is dependent on the vacuolar protease Pep4p, which is translocated from the vacuole to the cytosol upon permeabilization. researchgate.net This targeted disruption of organellar membranes highlights a specific mechanism of antifungal action for this class of compounds. researchgate.net

Interactive Data Table: Biological Activities of this compound Derivatives

CompoundBiological ActivityCell Lines/OrganismKey Mechanistic FindingsReference
C9 AnticancerRKO (colorectal), MCF7 (breast)Induces lysosomal membrane permeabilization (LMP), increases ROS, inhibits proliferation, survival, and migration. Selective for cancer cells. nih.govresearchgate.netnih.gov
A36 AnticancerRKO (colorectal), MCF7 (breast)Induces LMP, increases ROS, inhibits proliferation, survival, and migration. Selective for cancer cells. nih.govresearchgate.netnih.gov
A42 AnticancerRKO (colorectal), MCF7 (breast)Induces LMP, increases ROS, inhibits proliferation, survival, and migration. Selective for cancer cells. nih.govresearchgate.netnih.gov
BaP1 Anticancer, AntifungalColorectal cancer cells, S. cerevisiaeInduces LMP and ROS generation in cancer cells. Stains and permeabilizes vacuolar membrane in yeast. nih.govresearchgate.net
PS5 Anticancer (Photodynamic Therapy)4T1 (breast cancer), NIH-3T3 (normal fibroblast)Selective phototoxicity towards cancer cells. doaj.org

Inhibition of Fungal Growth and Minimum Inhibitory Concentration (MIC) Determination

The antifungal properties of this compound derivatives have been a subject of significant research, with studies consistently demonstrating their ability to inhibit the growth of various fungal species. The efficacy of these compounds is largely dependent on their specific molecular structure, particularly the nature and position of substituents on the polycyclic core. researchgate.netmdpi.com The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key metric used to quantify their antifungal potency.

Investigations into a range of benzo[a]phenoxazinium chlorides have revealed that modifications at the 5- and 9-positions significantly influence their antifungal activity. nih.govrsc.org For instance, a study evaluating derivatives against Saccharomyces cerevisiae found that the antifungal effect was contingent on the length of aliphatic chains attached to the core structure. researchgate.net One of the most potent compounds identified featured a di-alkylated propyl substituent at the 9-amino position and a propyl chain at the 5-amino position, exhibiting an MIC of 1.56 µM. researchgate.net In another study, several new benzo[a]phenoxazinium chlorides showed good activity against S. cerevisiae, often superior to the commercial compound Nile Blue A, with the most effective derivative displaying an MIC value of 15 µM. researchgate.net

However, not all structural modifications lead to enhanced antifungal action. The introduction of a hydroxyl group at the 2-position of the polycyclic system has been shown to decrease the antifungal potential of benzo[a]phenoxazine derivatives. mdpi.com For a series of these hydroxylated compounds, the MIC values against S. cerevisiae were all found to be greater than 200 µM, a significant reduction in potency compared to their non-hydroxylated counterparts. mdpi.com

The antifungal spectrum of these compounds extends to clinically relevant pathogens, including various Candida species. A study involving four benzo[a]phenoxazine derivatives (C34, C35, A42, and A44) against 14 Candida strains highlighted the structural dependency of their activity. nih.gov Compound C34 was the most active, while A42 showed the least efficacy with the highest MIC values. nih.gov Interestingly, these derivatives can also act synergistically with established antifungal drugs like fluconazole, presenting a promising strategy to combat resistant strains. nih.gov

The determination of MIC is typically performed using broth microdilution methods, following standards such as those from the Clinical and Laboratory Standards Institute (CLSI). uminho.pt In these assays, the growth of the yeast in the presence of varying concentrations of the compound is monitored, often photometrically, after a set incubation period (e.g., 48 hours). uminho.pt The MIC is then defined as the lowest concentration that results in a significant inhibition of growth, commonly over 80%, compared to a control. uminho.pt

Table 1: Antifungal Activity of Selected this compound Derivatives

Potential Targeting of Specific Fungal Enzymes (e.g., Oxidosqualene Cyclase)

Beyond determining their general antifungal efficacy, research has delved into the specific molecular mechanisms by which this compound derivatives exert their effects. One of the proposed mechanisms involves the direct interaction with and inhibition of essential fungal enzymes. nih.gov Docking studies and cellular localization patterns suggest that these compounds may target the enzyme oxidosqualene cyclase (OSC). nih.gov

OSC is a critical enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is the primary sterol in fungal cell membranes, where it plays a vital role analogous to that of cholesterol in mammalian cells, regulating membrane fluidity, integrity, and the function of membrane-bound proteins. The inhibition of OSC disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the fungal cell membrane, which can result in growth arrest and cell death. nih.gov

Fluorescence microscopy studies using S. cerevisiae as a model eukaryotic system have shown that benzo[a]phenoxazinium chlorides tend to accumulate preferentially at the vacuolar membrane and the perinuclear membrane of the endoplasmic reticulum (ER). nih.govrsc.org The ER is the site of ergosterol biosynthesis, and the localization of these compounds to this organelle is consistent with the hypothesis that an ER-resident enzyme like OSC is a potential target. nih.gov The development of inhibitors for OSC is a recognized strategy for creating antifungal drugs. nih.gov

It is important to note that the mechanism of action for phenoxazine (B87303) derivatives is not singular and is highly influenced by the specific functionalization of each compound. nih.gov While some derivatives may primarily target enzymes like OSC, others might act through different pathways.

Antimicrobial (Antibacterial and Antiviral) Mechanisms of Action

The biological activity of this compound derivatives extends beyond fungi to include bacteria and viruses. nih.govnih.gov The core phenoxazine structure is found in compounds with a wide range of pharmacological properties, including antibacterial and antiviral activities. nih.govnih.gov

The proposed mechanism for the antimicrobial action of phenoxazine derivatives often involves the disruption of DNA functions. nih.gov These planar, heterocyclic molecules can intercalate into the DNA double helix, a process stabilized by hydrogen bonding and π-π stacking interactions. nih.goviiarjournals.org This intercalation can interfere with critical cellular processes such as DNA replication and transcription, leading to the inhibition of microbial growth and proliferation. iiarjournals.org Actinomycin D, a well-known antibiotic containing a phenoxazine ring, functions precisely through this mechanism of inhibiting DNA-dependent RNA polymerase. iiarjournals.org

Furthermore, certain structural modifications can lead to alternative mechanisms of action. Derivatives with electron-withdrawing groups on the phenoxazinone ring, particularly those with an iminoquinone function, may induce oxidative stress, leading to cellular damage and death. nih.gov Studies on benzo[a]phenazine (B1654389) derivatives have shown that their mechanism against Mycobacterium tuberculosis appears to be related to the induction of oxidative stress. nih.gov Some derivatives have also been found to be effective against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria. nih.gov

In the realm of antiviral research, phenoxazine derivatives have demonstrated activity against a diverse range of DNA and RNA viruses. nih.gov For example, certain phenoxazine-based nucleoside analogs have shown inhibitory effects against flaviviruses, alphaviruses, and herpesviruses. nih.gov Recently, they have also been evaluated against SARS-CoV-2, with some compounds showing promising inhibition of viral reproduction in the low micromolar range. nih.gov The precise antiviral mechanisms are still under investigation but are thought to involve the inhibition of key viral enzymes or interference with the viral life cycle.

Antimalarial Mechanisms of Action

Derivatives of this compound have emerged as a promising class of compounds in the search for new antimalarial drugs, particularly against drug-resistant strains of Plasmodium falciparum. nih.govnih.gov The development of these agents has been partly guided by the π-delocalized lipophilic cation (DLC) hypothesis, which posits that such molecules can accumulate in the mitochondria of the parasite and disrupt its metabolic activity. nih.gov

Research has led to the synthesis and evaluation of numerous benzo[a]phenoxazine derivatives, with specific structural features proving crucial for potent antimalarial activity. One particularly effective derivative, designated SSJ-183, which incorporates a 4-aminopyridine (B3432731) moiety, has demonstrated high efficacy. nih.gov This compound exhibited an in vitro IC₅₀ (half-maximal inhibitory concentration) value of 7.6 nM against the K1 strain of P. falciparum, which is resistant to chloroquine (B1663885) and pyrimethamine. nih.gov

The mechanism of action is believed to be linked to the compound's ability to selectively target the parasite. The high selectivity index of over 7300 for SSJ-183 indicates that it is significantly more toxic to the malaria parasite than to mammalian cells. nih.gov While the exact molecular target within the parasite is not fully elucidated, the mitochondrial accumulation suggested by the DLC hypothesis remains a strong possibility. Disruption of mitochondrial function is a fatal event for the parasite, as it is central to energy production and other essential metabolic pathways.

In vivo studies have corroborated the in vitro findings. Mice infected with the Plasmodium berghei ANKA strain and treated orally with three doses of SSJ-183 at 100 mg/kg were cured of the infection. nih.gov This demonstrates that the compound is absorbed through the gut and maintains its activity in a whole-organism model. nih.gov The promising results from these studies highlight benzo[a]phenoxazines as a valuable scaffold for the development of novel antimalarial agents. nih.govnih.gov

Modulation of Multidrug Resistance (MDR) through P-glycoprotein (P-gp) Inhibition

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. researchgate.net A primary mechanism behind MDR is the overexpression of the ATP-binding cassette (ABC) transporter protein P-glycoprotein (P-gp). iiarjournals.orgmdpi.com P-gp functions as an efflux pump, actively transporting chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration to sub-lethal levels. iiarjournals.orgresearchgate.net

Derivatives of this compound have been identified as potent inhibitors of P-gp, making them effective MDR modulators or "chemosensitizers". researchgate.netnih.gov By inhibiting P-gp, these compounds can restore the sensitivity of resistant cancer cells to conventional chemotherapy drugs. researchgate.net

The modulatory activity of benzo[a]phenoxazines has been demonstrated using flow cytometry-based functional assays. researchgate.netnih.gov These assays measure the accumulation of a fluorescent P-gp substrate, such as rhodamine 123, within MDR cells. In the presence of a P-gp inhibitor, the efflux of the fluorescent substrate is blocked, leading to its increased intracellular accumulation. nih.gov Studies have shown that several benzo[a]phenoxazine derivatives effectively increase rhodamine 123 accumulation in P-gp-overexpressing mouse T lymphoma cells. researchgate.netnih.gov

Structure-activity relationship studies have revealed key features for P-gp inhibition. The presence of a benzo[a]phenoxazine scaffold is critical, as simpler phenoxazine structures show significantly less activity. iiarjournals.org The presence and position of substituents are also important. For example, bulky substituents on the benzene (B151609) ring were found to be favorable for P-gp inhibition. iiarjournals.org Conversely, a positively charged quaternary nitrogen on a side chain was unfavorable for MDR modulation. iiarjournals.org The mechanism of inhibition is believed to be a direct interaction with the P-gp transporter, as demonstrated by the ability of these compounds to displace the binding of photoaffinity labels like [³H]azidopine to P-gp. nih.gov This indicates that the benzo[a]phenoxazines likely bind to the transporter, competitively or allosterically inhibiting its ability to efflux other substrates. mdpi.comnih.gov

Table 2: P-glycoprotein (P-gp) Inhibitory Activity of Selected Phenoxazine Derivatives

Structure Activity Relationships Sar in 9h Benzo a Phenoxazin 9 One Research

Impact of Substituent Nature and Position on Biological Efficacy

The type and placement of substituent groups on the 9H-Benzo[a]phenoxazin-9-one skeleton are critical determinants of its biological activity. Variations in these substituents can profoundly alter the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn affect its interaction with biological targets.

Influence of N-Alkyl Chain Length at C-5 and C-9 Positions

The length of N-alkyl chains at the C-5 and C-9 positions of the benzo[a]phenoxazine core plays a significant role in modulating biological activity, particularly their antifungal properties. Research on a series of benzo[a]phenoxazinium chlorides has demonstrated that variations in the lengths of these aliphatic chains directly impact their efficacy. researchgate.net

For instance, in a study evaluating the antifungal activity of these compounds against Saccharomyces cerevisiae, the level of activity was found to be dependent on the nature of the alkyl substituents at the 5- and 9-amino positions. The highest antifungal activity, with a Minimum Inhibitory Concentration (MIC) of 1.56 μM, was achieved in a compound featuring a dialkylated propyl substituent at the 9-amino position and a propyl chain at the 5-amino position. researchgate.net This suggests that an optimal alkyl chain length exists for potent antifungal action.

The following table summarizes the antifungal activity of selected N-alkylated benzo[a]phenoxazinium chlorides:

Compound IDC-5 SubstituentC-9 SubstituentAntifungal Activity (MIC in μM) against S. cerevisiae
Compound 7PropylaminoDi-propylamino1.56
------------
------------

Note: This table is populated with representative data based on the provided text. Additional data points would require further specific experimental results.

Effects of Hydroxyl Group Presence

The introduction of a hydroxyl (-OH) group to the this compound scaffold has been shown to have a notable impact on its biological activity. Specifically, studies on hydroxylated benzo[a]phenoxazinium chlorides have indicated that the presence of a hydroxyl group can reduce the biological efficacy of these compounds compared to their non-hydroxylated counterparts. mdpi.com

In an investigation into the antifungal properties of new hydroxyl benzo[a]phenoxazinium chlorides with N-(di)propyl and/or N-isopropyl groups at the 5 and 9 positions, it was observed that the presence of a hydroxyl group at the 2-position of the polycyclic system diminished their antifungal activity against Saccharomyces cerevisiae. mdpi.com The Minimum Inhibitory Concentration (MIC) for these hydroxylated compounds was found to be greater than 200 µM, indicating a lower potency compared to many non-hydroxylated analogues. mdpi.com

Despite this reduction in direct antifungal efficacy, the introduction of a hydroxyl group can confer other advantageous properties. For example, the low toxicity of these new hydroxylated benzo[a]phenoxazinium chlorides, combined with their favorable photophysical properties and solubility in aqueous media, makes them potentially valuable as fluorescent markers in various biological applications. mdpi.com

The table below illustrates the effect of hydroxylation on the antifungal activity of benzo[a]phenoxazinium chlorides:

Compound TypeKey Structural FeatureAntifungal Activity (MIC in µM) against S. cerevisiae
Hydroxylated Analogue-OH group at C-2>200
Non-hydroxylated AnalogueNo -OH group at C-2Varies (some as low as 1.56)

Note: This table provides a comparative overview based on the textual information.

Role of Sulfonamide and Other Heteroatom-Containing Moieties

The incorporation of sulfonamide and other moieties containing heteroatoms into the this compound structure has been explored as a strategy to modulate its biological and photophysical properties. Phenoxazine (B87303) derivatives, in general, are recognized for a wide range of biological activities, including antimicrobial, anticancer, and antiviral effects. nih.gov

While specific studies on sulfonamide-substituted this compound are limited in the provided context, the broader class of phenoxazines has been the subject of extensive structural modifications to develop new derivatives with improved properties. nih.gov For instance, the anticancer agent Actinomycin D contains a phenoxazine moiety and functions as both an antibiotic and an anticancer drug. nih.gov The benzo[a]phenoxazine skeleton, in particular, has been shown to be more active than the simple phenoxazine core in some biological assays. nih.gov

Furthermore, benzo[a]phenoxazine derivatives have been investigated as modulators of multidrug resistance (MDR) in cancer cells. It was found that certain dimethyl benzo[a]phenoxazine derivatives were effective against carcinoma cell lines. nih.gov This highlights the potential for introducing various functional groups, including those with heteroatoms, to enhance the therapeutic potential of the benzo[a]phenoxazine scaffold.

Rational Design Principles for Enhanced Bioactivity

The rational design of novel this compound derivatives with enhanced biological activity is guided by the principles derived from SAR studies. The goal is to systematically modify the lead compound to optimize its interaction with the biological target while maintaining favorable pharmacokinetic properties.

One of the key design principles revolves around the substitution at the C-5 and C-9 positions. As established, the length and nature of the N-alkyl chains at these positions are critical. The design of new antifungal agents would, therefore, focus on an optimal alkyl chain length, such as a propyl group, which has been shown to be effective. researchgate.net

Another important consideration is the presence or absence of a hydroxyl group. Since hydroxylation at the C-2 position has been shown to reduce antifungal activity, a rational design approach for new antifungal compounds would likely avoid this modification. mdpi.com However, if the goal is to develop a fluorescent probe with low toxicity, the introduction of a hydroxyl group could be a viable strategy. mdpi.com

Furthermore, the observation that benzo[a]phenoxazines can act as multidrug resistance modulators suggests a design strategy focused on enhancing this activity. nih.gov This could involve the synthesis of derivatives with specific substituents that increase their ability to inhibit efflux pumps like P-glycoprotein. The finding that dimethyl benzo[a]phenoxazine derivatives are effective against carcinoma cell lines provides a starting point for the design of new anticancer agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzo[a]phenoxazines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is instrumental in drug discovery for predicting the activity of novel compounds and for understanding the structural features that govern their efficacy. nih.gov

While specific QSAR models for this compound derivatives are not detailed in the provided search results, the principles of QSAR are broadly applicable to this class of compounds. A typical QSAR study would involve the following steps:

Data Set Preparation: A series of this compound derivatives with experimentally determined biological activities (e.g., IC50 values for anticancer activity or MIC values for antifungal activity) would be compiled.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the series. These descriptors quantify different aspects of the molecule's structure, such as its electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to develop a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

The resulting QSAR model can then be used to predict the biological activity of newly designed this compound derivatives before they are synthesized and tested in the laboratory. This can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. For example, 2D-QSAR modeling has been successfully applied to guide the selection of promising antioxidant candidates from a series of newly synthesized indole (B1671886) derivatives. nih.gov

Applications of 9h Benzo a Phenoxazin 9 One Derivatives in Advanced Biological Research

Fluorescent Probes for Subcellular Organelle Staining and Bioimaging

The inherent fluorescence of 9H-Benzo[a]phenoxazin-9-one derivatives makes them valuable as probes for bioimaging. nih.gov Their strong absorption and emission profiles, high photostability, and significant quantum yields are desirable characteristics for fluorescent markers. nih.gov By modifying the core structure with various functional groups, researchers can tune the probes' properties to target specific subcellular compartments. nih.govnih.gov

Vacuole, Endoplasmic Reticulum, and Plasma Membrane Localization

Certain this compound derivatives have demonstrated high specificity for staining the membranes of various organelles within eukaryotic cells. In studies using the model organism Saccharomyces cerevisiae, benzo[a]phenoxazinium chlorides functionalized with sulfonamide groups were shown to selectively accumulate and stain the vacuolar membrane and the perinuclear membrane of the endoplasmic reticulum. nih.govnih.govrsc.org Some of these fluorochromophores were also capable of staining the plasma membrane. nih.govnih.gov

The introduction of a sulfonamide group to the benzo[a]phenoxazinium core appears to enhance the specificity of these probes for certain cellular structures. nih.govnih.gov This targeted staining provides a powerful tool for visualizing organelle morphology and dynamics in living cells, offering a valid alternative to commercially available dyes. nih.govrsc.org

Table 1: Subcellular Localization of Selected this compound Derivatives

Compound Name Targeted Organelle(s) Key Finding
Benzo[a]phenoxazinium chlorides with sulfonamide groups Vacuole membrane, Endoplasmic Reticulum, Plasma Membrane Demonstrated high specificity for staining membranes of these organelles in S. cerevisiae. nih.govnih.gov
N-(5-Amino-9H-benzo[a]phenoxazin-9-ylidene)propan-1-aminium chlorides Vacuolar membrane, Endoplasmic Reticulum Showed preferential accumulation at the vacuolar membrane and/or the perinuclear ER membrane. rsc.org

Development of Near-Infrared Fluorescent Markers

A significant advantage of benzo[a]phenoxazinium chlorides is their ability to absorb and emit light in the long-wavelength, near-infrared (NIR) region of the spectrum, often up to around 720 nm. nih.gov Fluorescence in the NIR window (typically 650-900 nm) is highly advantageous for biological imaging because it minimizes photodamage to living samples and reduces interference from cellular autofluorescence, which is common at shorter wavelengths. nih.govnih.gov

Researchers have synthesized and evaluated various benzo[a]phenoxazine derivatives to optimize them as NIR pH probes. nih.gov For instance, derivatives with an electron-withdrawing aromatic group attached to the imino nitrogen have shown potential as reversible, water-soluble NIR pH sensors, with emissions in the 625-850 nm range. nih.gov The development of these probes is driven by the increasing demand for new fluorophores that can overcome the limitations of existing commercial dyes for advanced bioimaging applications. nih.govnih.gov

Tools for Investigating Cellular Processes and Pathways (e.g., Autophagy, Apoptosis)

Beyond static imaging, this compound derivatives are being utilized as tools to investigate dynamic cellular processes like programmed cell death. Pancreatic cancer cells frequently exhibit resistance to apoptosis (Type I programmed cell death) due to common mutations, making the induction of alternative death pathways like autophagy a viable therapeutic strategy. nih.gov

Studies have examined the potential of benzo[α]phenoxazines to induce cytotoxic autophagy in apoptosis-resistant pancreatic cancer cells. nih.gov Specifically, 10-methyl-benzo[α]phenoxazine-5-one and benzo[α]phenoxazine-5-one were reported to accumulate within these cells, increasing their granularity and inducing cell death via an autophagic mechanism. nih.gov This effect was found to be dependent on the specific compound, its concentration, and the duration of exposure. nih.gov These findings highlight the potential of this class of compounds as novel agents for studying and inducing pro-death autophagy, particularly in cancer types that are resistant to conventional apoptosis-inducing therapies. nih.gov

Non-Covalent DNA and Biomolecule Interaction Probes

The planar structure and cationic nature of many this compound derivatives facilitate their non-covalent interaction with nucleic acids. These interactions are typically studied using photophysical techniques, which can reveal the binding mode and affinity. nih.gov

Research has shown that water-soluble benzo[a]phenoxazinium chlorides can interact with DNA through different modes. nih.gov At higher phosphate-to-dye ratios, the primary mode of interaction is intercalation, where the compound inserts itself between the base pairs of the DNA double helix. nih.govresearchgate.net At lower ratios, an electrostatic binding mode with the negatively charged phosphate (B84403) backbone of DNA is observed. nih.gov The specific substituents on the benzo[a]phenoxazinium core can also influence the binding mode, with some derivatives showing evidence of groove binding. nih.gov The ability of these compounds to strongly interact with and label DNA has been successfully demonstrated in agarose (B213101) gel electrophoresis assays. nih.gov

Sensitizers in Photodynamic Therapy (PDT) Research

Photodynamic therapy (PDT) is a therapeutic modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that can kill cancer cells. nih.govnih.gov An ideal photosensitizer should have strong absorption in the red to near-infrared spectral region (650–800 nm) to allow for deeper tissue penetration of light. nih.gov

Benzo[a]phenoxazinium derivatives have been identified as potential photosensitizers for PDT. nih.govnih.gov These compounds can act as red light absorbers and exhibit properties necessary for PDT, such as the generation of ROS upon photoactivation. nih.govdoaj.org Research has focused on synthesizing and evaluating new benzo[a]phenoxazinium derivatives for their in vitro anticancer photodynamic activity, with some compounds showing a high quantum yield for ROS generation. nih.gov Their utility as photosensitizers is another dimension of their application in biomedical research, complementing their roles as fluorescent probes. nih.gov

Table 2: Bio-activity of Selected this compound Derivatives

Compound Name Application Area Key Finding
10-methyl-benzo[α]phenoxazine-5-one Autophagy Induction Induced pro-death autophagy in apoptosis-resistant pancreatic cancer cells with an IC50 of 20 μM. nih.gov
Benzo[α]phenoxazine-5-one Autophagy Induction Induced pro-death autophagy in apoptosis-resistant pancreatic cancer cells with an IC50 of 5 μM. nih.gov
Benzo[a]phenoxazinium derivatives (general) Photodynamic Therapy Evaluated as red light absorbing photosensitizers that generate reactive oxygen species (ROS). nih.govdoaj.org
Benzo[a]phenoxazinium chlorides DNA Interaction Act as fluorescent probes that interact with DNA via intercalation and electrostatic binding. nih.gov

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 9H-Benzo[a]phenoxazin-9-one derivatives with enhanced fluorescence properties?

  • Methodology : Synthesis typically involves introducing substituents (e.g., amino or propylamino groups) at specific positions (e.g., C-5 or C-9) to modulate photophysical properties. For example, functionalizing with 3-amino-N-(5-propylamino) groups improves fluorescence intensity in aqueous buffers . Purification via column chromatography and characterization using 1^1H/13^13C NMR and mass spectrometry (MS) are critical to confirm structural integrity. Ethanol or dioxane/water mixtures are common solvents for these reactions .

Q. How can researchers assess the solubility and stability of this compound in experimental conditions?

  • Methodology : Solubility testing should be performed in solvents like ethanol, water, and buffered solutions (pH 4–8) using UV-Vis spectroscopy to monitor absorption spectra. Stability under physiological conditions (e.g., simulated body fluids) can be evaluated via fluorescence decay assays over time. Evidence indicates solubility in polar solvents but poor solubility in non-polar media like benzene .

Q. What strategies are recommended for evaluating the toxicity of this compound derivatives in biological systems?

  • Methodology : Conduct cytotoxicity assays (e.g., MTT or LDH release) on mammalian cell lines (e.g., HEK293 or HeLa) at varying concentrations. For microbial systems, assess viability via colony-forming unit (CFU) counts after exposure. Toxicity profiles may vary with substituents; for instance, cationic derivatives show lower cytotoxicity in antimicrobial photodynamic therapy (aPDT) applications .

Advanced Research Questions

Q. How can contradictory data on the photophysical properties of this compound derivatives be resolved?

  • Methodology : Contradictions in emission maxima or quantum yields may arise from solvent polarity, pH, or aggregation effects. Use time-resolved fluorescence spectroscopy to distinguish between monomeric and aggregated states. Cross-validate results with computational simulations (e.g., DFT for excited-state behavior) . Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out oxidative degradation .

Q. What experimental parameters optimize this compound for antimicrobial photodynamic therapy (aPDT)?

  • Methodology : Key parameters include light wavelength (610–650 nm for optimal activation), photosensitizer concentration (µM range), and oxygen availability. For Candida albicans, studies show aPDT efficacy correlates with reactive oxygen species (ROS) generation measured via electron paramagnetic resonance (EPR). Pre-irradiation time and post-treatment incubation (e.g., 24 hours) are critical for assessing microbial reduction .

Q. How can researchers design novel this compound derivatives for targeted biomolecule labeling?

  • Methodology : Incorporate bifunctional groups (e.g., carboxylic acid or NHS esters) for covalent conjugation to biomolecules like amino acids or proteins. For example, valine bioconjugates exhibit red-shifted emission (642–651 nm), ideal for in vivo imaging. Validate labeling efficiency using fluorescence correlation spectroscopy (FCS) or HPLC-MS .

Q. What advanced techniques characterize the electronic transitions of this compound in different environments?

  • Methodology : Use transient absorption spectroscopy to map excited-state dynamics. Solvatochromic shifts in absorption/emission spectra can be analyzed using Lippert-Mataga plots to quantify solvent-polarity effects. For solid-state studies, employ X-ray crystallography to correlate molecular packing with photophysical behavior .

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